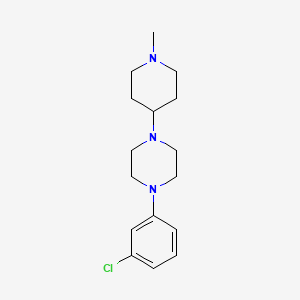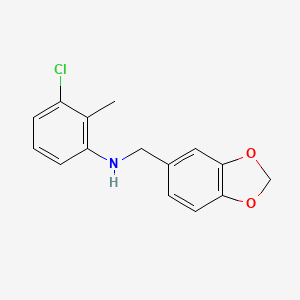
1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as mCPP, is a synthetic compound that belongs to the phenylpiperazine class of drugs. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin on the central nervous system.
作用機序
MCPP acts as a partial agonist at both the 5-HT1A and 5-HT2 receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. The activation of these receptors by 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can have both excitatory and inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to induce anxiety-like behavior in animal models, which is thought to be due to its effects on the 5-HT1A and 5-HT2 receptors. It has also been shown to increase body temperature and heart rate, as well as cause changes in blood pressure and respiration. These effects are thought to be mediated by the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in lab experiments is that it can be used to study the effects of serotonin on the central nervous system, which is important for understanding the underlying mechanisms of anxiety disorders. However, one limitation is that 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to have a high degree of variability in its effects, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine. One area of interest is the development of new compounds that target the 5-HT1A and 5-HT2 receptors with greater selectivity and efficacy. Another area of interest is the use of 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is a need for further research on the long-term effects of 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine on the central nervous system, particularly with regard to its potential for inducing anxiety disorders.
合成法
The synthesis of 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-methyl-4-piperidinol in the presence of a strong acid catalyst. The resulting product is then purified using various chromatographic techniques. The yield of 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is typically around 50-60%, and the purity can be increased through further purification steps.
科学的研究の応用
MCPP has been used in scientific research to study the effects of serotonin on the central nervous system. It acts as a partial agonist at both the 5-HT1A and 5-HT2 receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to induce anxiety-like behavior in animal models, which has led to its use as a pharmacological tool for studying anxiety disorders.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-18-7-5-15(6-8-18)19-9-11-20(12-10-19)16-4-2-3-14(17)13-16/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCCEWNNWORIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)
![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)
![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158438.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B5158462.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158465.png)